1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrrolidine-2,5-dione moiety, and a phenoxypropanoyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound contains a pyrrolidine-2,5-dione scaffold, which is a versatile structure used in drug discovery . This scaffold can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenoxypropanoic acid with azetidine-3-methanol under specific conditions to form the intermediate 1-(2-phenoxypropanoyl)azetidin-3-yl)methanol. This intermediate is then reacted with pyrrolidine-2,5-dione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different biological activities.
Substitution: The phenoxy group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds with different biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione moiety and may have similar chemical and biological properties.
Azetidine derivatives: Compounds containing the azetidine ring can exhibit similar reactivity and biological activities.
Phenoxypropanoyl derivatives: These compounds share the phenoxypropanoyl group and may have related chemical properties.
Uniqueness
1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activities
Properties
IUPAC Name |
1-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(23-14-5-3-2-4-6-14)17(22)18-9-13(10-18)11-19-15(20)7-8-16(19)21/h2-6,12-13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNXEYLLWAINIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)CCC2=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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